molecular formula C13H27BrN2 B3192238 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide CAS No. 61546-09-6

1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide

Cat. No.: B3192238
CAS No.: 61546-09-6
M. Wt: 291.27 g/mol
InChI Key: HADIKTQKBWBIDO-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide is a type of ionic liquid that has garnered significant interest in recent years due to its unique properties and wide range of applications. Ionic liquids are salts in the liquid state that typically have low melting points, high thermal stability, and excellent solubility properties. The imidazolium cation in this compound is functionalized with octyl and dimethyl groups, which enhance its hydrophobicity and stability .

Preparation Methods

The synthesis of 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with octyl bromide under reflux conditions in an organic solvent such as acetonitrile or toluene. The reaction is usually carried out in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, metathesis with silver nitrate would yield 1H-Imidazolium, 1,2-dimethyl-3-octyl-, nitrate .

Comparison with Similar Compounds

1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide is unique among ionic liquids due to its specific functional groups, which confer distinct properties such as enhanced hydrophobicity and thermal stability. Similar compounds include:

These comparisons highlight the unique balance of properties that make this compound particularly useful in a variety of applications.

Properties

IUPAC Name

1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.BrH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-13H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADIKTQKBWBIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[NH+](C1C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40816425
Record name 1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40816425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61546-09-6
Record name 1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40816425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide
Reactant of Route 2
1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide
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1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide
Reactant of Route 4
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1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide
Reactant of Route 5
1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide
Reactant of Route 6
1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide

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